molecular formula C16H20Si B14409979 [([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane CAS No. 81309-60-6

[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane

Cat. No.: B14409979
CAS No.: 81309-60-6
M. Wt: 240.41 g/mol
InChI Key: ZEUVFAZZSHIAND-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)methylsilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-4-yl)methylsilane typically involves the reaction of 4-bromomethylbiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)methylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-4-yl)methylsilane can undergo various chemical reactions, including:

    Oxidation: The methylene bridge can be oxidized to form a carbonyl group.

    Reduction: The biphenyl group can be reduced under specific conditions.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents.

Major Products

    Oxidation: Formation of silane.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

([1,1’-Biphenyl]-4-yl)methylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl)methylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The biphenyl group can interact with different molecular targets, while the trimethylsilyl group can influence the compound’s reactivity and stability. The methylene bridge serves as a flexible linker that allows for diverse chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

([1,1’-Biphenyl]-4-yl)methylsilane is unique due to its specific combination of a biphenyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science.

Properties

CAS No.

81309-60-6

Molecular Formula

C16H20Si

Molecular Weight

240.41 g/mol

IUPAC Name

trimethyl-[(4-phenylphenyl)methyl]silane

InChI

InChI=1S/C16H20Si/c1-17(2,3)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

ZEUVFAZZSHIAND-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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